molecular formula C34H44O9 B1681390 Salannin CAS No. 992-20-1

Salannin

Cat. No. B1681390
CAS RN: 992-20-1
M. Wt: 596.7 g/mol
InChI Key: CJHBVBNPNXOWBA-YBSRSHJOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Salannin is a molecular compound with the formula C34H44O9 . It is a bioactive compound found in the Neem tree (Azadirachta indica) .


Synthesis Analysis

The synthesis of Salannin involves complex biochemical processes. The biosynthesis pathways of limonoids, the class of compounds to which Salannin belongs, have been studied . The process involves the oxidation of the Δ7-double bond to 7-epoxy, which then opens to cause a Wagner–Meerwein shift of Me-14 to C-8, leading to the formation of OH-7 and the introduction of a double bond at C-14/15 .


Molecular Structure Analysis

The Salannin molecule contains a total of 92 bonds. There are 48 non-H bonds, 10 multiple bonds, 9 rotatable bonds, 5 double bonds, 5 aromatic bonds, 4 five-membered rings, 2 six-membered rings, 1 eight-membered ring, 3 nine-membered rings, 1 ten-membered ring, 1 eleven-membered ring, and 2 twelve-membered rings .


Chemical Reactions Analysis

Photolysis of Salannin results in the formation of Δ17-isosalanninolide, a hitherto unknown compound, along with isosalanninolide and salanninolide . The mechanism of formation of these compounds involves both a [4+2] cycloaddition and a [1,3] sigmatropic shift in the furan and D-rings, respectively .

Scientific Research Applications

  • Photomediated Transformation

    • Field : Chemistry
    • Application : Salannin is used in photomediated transformation studies. It’s an important bioactive compound from Azadirachta indica (Neem) and undergoes photolysis to afford Δ 17 -isosalanninolide, a hitherto unknown compound, along with isosalanninolide and salanninolide .
    • Method : Salannin isolated from seed kernel of A. indica was irradiated using a sunlamp in benzene for eight hours. Purification of the crude product by HPLC yielded compounds .
    • Results : The compound Δ 17 -isosalanninolide exhibited antifeedancy against Spodoptera litura comparable to Azadirachtin A, the most potent antifeedant in neem extract .
  • Bioactive Compound Production

    • Field : Pharmacology
    • Application : Salannin is one of the bioactive compounds found in Neem (Azadirachta indica). It’s known for its bactericidal, fungicidal, insecticidal, herbicidal, and nematicidal properties .
    • Method : The bioactive compounds are extracted from different parts of the Neem tree .
    • Results : The bioactive compounds, including Salannin, have been used in various applications including medicinal, environmental, and veterinary, as well as their use in cattle raising and in cosmetics, disinfectants, rubber, and textile production .
  • Insecticides Production

    • Field : Agriculture
    • Application : Salannin is used in the production of eco-friendly insecticides. It’s known for its antifeedant properties, which prevent insects from eating, lengthen the larval stage, and delay molting .
    • Method : Neem oil, which contains Salannin, is extracted from the Neem tree and used in the production of insecticides .
    • Results : The use of Neem-based insecticides has shown to be an effective biocontrol agent for plant pests .
  • Pest Control

    • Field : Agriculture
    • Application : Salannin is used in the production of biopesticides for pest control. It’s known for its antifeedant properties, which deter feeding, increase the larval stage duration, and cause delayed molt, leading to decreased pupal weight that results in larval and pupal mortality .
    • Method : Neem oil, which contains Salannin, is extracted from the Neem tree and used in the production of biopesticides .
    • Results : The use of Neem-based biopesticides has shown to be an effective biocontrol agent for plant pests .
  • Inhibition of Insect Metamorphosis

    • Field : Entomology
    • Application : Salannin, along with other limonoids present in neem oil, inhibit ecdysone 20-monooxygenase, the enzyme responsible for catalyzing the final step in conversion of ecdysone to the active hormone, 20-hydroxyecdysone, which controls the insect metamorphosis process .
    • Method : Neem oil, which contains Salannin, is extracted from the Neem tree and used in the study of insect metamorphosis .
    • Results : The inhibition of the insect metamorphosis process can be used as a method of pest control .
  • Phytomonitoring and Phytoremediation

    • Field : Environmental Science
    • Application : Salannin, as a component of neem oil, is used in phytomonitoring and phytoremediation of organic pollutants in the environment .
    • Method : Neem oil, which contains Salannin, is used in the monitoring and remediation of organic pollutants .
    • Results : The use of neem-based products has shown to be effective in monitoring and reducing organic pollutants in the environment .
  • Control of Metamorphosis in Insects

    • Field : Entomology
    • Application : Salannin, along with other limonoids present in neem oil, inhibit ecdysone 20-monooxygenase, the enzyme responsible for catalyzing the final step in conversion of ecdysone to the active hormone, 20-hydroxyecdysone, which controls the insect metamorphosis process .
    • Method : Neem oil, which contains Salannin, is used in the study of insect metamorphosis .
    • Results : The inhibition of the insect metamorphosis process can be used as a method of pest control .

Safety And Hazards

Salannin is intended for R&D use only and is not recommended for medicinal or household use . Direct contact with the skin or eyes may cause temporary irritation . In case of accidental ingestion or inhalation, medical attention should be sought immediately .

Future Directions

Research on Salannin and related compounds continues to be a topic of interest. Future directions could include further exploration of its synthesis pathways, potential applications, and effects on various organisms . The development of novel strategies using nanotechnology to control its release rate and improve its stability and sustainability is also a promising area of research .

properties

IUPAC Name

[(1R,2S,4R,6R,9R,10R,11R,12S,14R,15R,18R)-14-acetyloxy-6-(furan-3-yl)-10-(2-methoxy-2-oxoethyl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-12-yl] (E)-2-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H44O9/c1-9-17(2)31(37)43-25-14-24(41-19(4)35)32(5)16-40-28-29(32)33(25,6)23(13-26(36)38-8)34(7)27-18(3)21(20-10-11-39-15-20)12-22(27)42-30(28)34/h9-11,15,21-25,28-30H,12-14,16H2,1-8H3/b17-9+/t21-,22-,23-,24-,25+,28-,29+,30-,32-,33+,34-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJHBVBNPNXOWBA-REXVOHEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1CC(C2(COC3C2C1(C(C4(C3OC5C4=C(C(C5)C6=COC=C6)C)C)CC(=O)OC)C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/C(=O)O[C@H]1C[C@H]([C@]2(CO[C@@H]3[C@@H]2[C@]1([C@H]([C@]4([C@@H]3O[C@H]5C4=C([C@@H](C5)C6=COC=C6)C)C)CC(=O)OC)C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H44O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6058500
Record name Salannin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6058500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

596.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Salannin

CAS RN

992-20-1
Record name Salannin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=992-20-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Salannin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000992201
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Salannin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6058500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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